Methyl 2-(4-bromobenzoyl)-3-oxobutanoate
Description
Properties
Molecular Formula |
C12H11BrO4 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 2-(4-bromobenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C12H11BrO4/c1-7(14)10(12(16)17-2)11(15)8-3-5-9(13)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
DDAGPKPTZSVHAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate typically involves the esterification of p-bromobenzoyl chloride with methyl acetoacetate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
Methyl 2-(4-bromobenzoyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can alter the enzyme’s activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-(4-bromobenzoyl)-3-oxobutanoate with structurally related β-keto esters, focusing on substituent effects, ester groups, spectral properties, and synthetic yields.
Substituent Effects on Reactivity and Properties
4-Bromobenzoyl vs. 4-Fluorobenzyl (): Methyl 2-(4-fluorobenzyl)-3-oxobutanoate (CAS: 122255-02-1) replaces the bromobenzoyl group with a fluorobenzyl substituent. However, the absence of a carbonyl group adjacent to the aromatic ring in the fluorobenzyl derivative likely diminishes keto-enol tautomerism compared to the bromobenzoyl analog .
Sulfonamido vs. Benzoyl Groups (): Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate () features a sulfonamido group, which introduces hydrogen-bonding capability and increased polarity. This results in a distinct keto-enol equilibrium (3:7 ratio in ethyl ester) compared to benzoyl derivatives. In contrast, Methyl 2-benzoylamino-3-oxobutanoate () includes an amide linkage, which stabilizes the keto form due to resonance effects, reducing enol content .
Ester Group Variations
Methyl vs. Ethyl vs. Tert-Butyl Esters: Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate (73% yield, oily liquid) and tert-butyl analogs (47% yield, solid) demonstrate that larger ester groups (e.g., tert-butyl) reduce synthetic yields due to steric hindrance but enhance crystallinity.
Spectral and Structural Features
Keto-Enol Tautomerism: Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate exhibits a 3:7 keto-enol ratio, whereas the tert-butyl derivative shows a 4:6 ratio (). The bromobenzoyl group in the target compound may further stabilize the enol form via conjugation with the aromatic ring, increasing enol content compared to sulfonamido or benzyl analogs .
NMR and IR Data: Compounds like tert-butyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate () show distinct ¹H NMR signals for keto (δ ~2.3 ppm, CH3) and enol (δ ~5.5 ppm, enolic proton) forms. IR spectra of similar β-keto esters (e.g., compound 9a in ) reveal strong carbonyl stretches (~1730 cm⁻¹), which would shift slightly depending on substituent electronegativity .
Data Table: Key Properties of Structural Analogs
N/R: Not reported in the evidence.
Q & A
Basic: What are the optimized synthetic routes for preparing Methyl 2-(4-bromobenzoyl)-3-oxobutanoate?
Methodological Answer:
The compound can be synthesized via bromination of methyl 3-oxobutanoate derivatives. A common approach involves reacting methyl 3-oxobutanoate with 4-bromobenzoyl chloride under nucleophilic acyl substitution conditions. Alternatively, bromination of pre-formed benzoyl derivatives using bromine (Br₂) in acetic acid (as solvent) has been reported for analogous compounds, yielding brominated intermediates . Key parameters include:
- Temperature control : 0–5°C to minimize side reactions.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the product .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.7 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and the 4-bromobenzoyl aromatic protons (δ ~7.6–7.8 ppm). The β-ketoester moiety (C=O) appears at δ ~170–175 ppm in ¹³C NMR .
- FTIR : Strong stretches at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm the functional groups .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298.3 (C₁₁H₁₀BrO₃⁺) validates the molecular formula .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the brominated aromatic ring.
- Temperature : –20°C in a desiccator to avoid hydrolysis of the ester group.
- Moisture Control : Use molecular sieves in storage containers to suppress keto-enol tautomerization .
Advanced: What reaction mechanisms explain the regioselectivity of electrophilic substitutions involving this compound?
Methodological Answer:
The 4-bromobenzoyl group acts as a meta-directing substituent due to its electron-withdrawing nature. In electrophilic aromatic substitution (e.g., nitration), the β-ketoester moiety stabilizes transition states via resonance, directing incoming electrophiles to the para position relative to the existing bromine. Computational studies (DFT) suggest that steric hindrance from the methyl ester further influences regioselectivity .
Advanced: How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?
Methodological Answer:
Contradictions often arise from:
- Impurities in starting materials : Validate purity via HPLC before use.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylations but may promote side reactions. Switch to dichloromethane for better control .
- Workup protocols : Acidic quenching (e.g., dilute HCl) improves isolation of the β-ketoester by protonating enolate intermediates .
Advanced: What role does this compound play in synthesizing macrocyclic complexes or bioactive molecules?
Methodological Answer:
The β-ketoester group serves as a chelating agent in metal coordination (e.g., Cu²⁺ or Fe³⁺), enabling the synthesis of macrocycles. For example, it participates in Claisen condensations to form cyclic diketones, which are precursors to antimicrobial agents . In drug discovery, the 4-bromobenzoyl moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Advanced: How can low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) be addressed?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C for Suzuki couplings.
- Protecting Groups : Temporarily protect the β-ketoester as its enol ether to prevent deprotonation during catalysis .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing decomposition .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of brominated vapors.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal.
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
